(2E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-7-9-17(23-2)13(11-15)6-8-16(19)12-4-3-5-14(10-12)18(20)21/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMXLXRYPNHVIV-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one , commonly referred to as a chalcone, is of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this specific chalcone, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H15NO5
- Molecular Weight : 313.3 g/mol
- CAS Number : 351339-40-7
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as STAT3 and NF-κB, which are critical in tumor growth and survival .
Table 1: Antiproliferative Effects in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HG-3 (CLL) | 0.17–2.69 | Induction of apoptosis via ROS modulation |
| PGA-1 (CLL) | 0.35–1.97 | Inhibition of STAT3 and NF-κB signaling |
| NCI 60 Panel | <10 | Broad-spectrum activity against various cancers |
Antibacterial Activity
The antibacterial properties of chalcones have also been documented. The compound has shown effectiveness against several bacterial strains, contributing to its potential as a therapeutic agent in treating infections. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antibacterial activity .
Table 2: Antibacterial Activity of Related Chalcones
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| (E)-3-(4-Methylphenyl)-... | ≥ 0.94 | E. coli, B. subtilis |
| (E)-3-(4-Hydroxyphenyl)-... | ≤ 6.25 | P. aeruginosa |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death.
- Inhibition of Tumor Angiogenesis : By targeting angiogenic pathways, this chalcone can inhibit the formation of new blood vessels that tumors require for growth.
- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant capacity of the compound, which may protect normal cells from oxidative stress while selectively targeting cancerous cells.
Case Studies
Recent studies have highlighted the efficacy of this chalcone in preclinical models:
- Study on Chronic Lymphocytic Leukemia (CLL) : In vitro experiments demonstrated that the compound significantly reduced cell viability in CLL cell lines with low toxicity to healthy cells .
- Antibacterial Efficacy : A comparative analysis showed that derivatives with nitro and methoxy substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is C17H15NO5, with a molecular weight of 313.3 g/mol. The compound features a conjugated system that contributes to its potential biological activities and reactivity in various chemical processes .
Medicinal Chemistry
Research has indicated that compounds similar to this compound exhibit various pharmacological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects against certain cancer cell lines .
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant. It can scavenge free radicals, which are implicated in many diseases, including cancer and cardiovascular disorders .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in:
- Michael Additions : The compound can participate in Michael addition reactions due to the electrophilic nature of the enone functional group. This property is useful for synthesizing larger and more complex molecules .
- Diels-Alder Reactions : Its structure allows it to act as a diene or dienophile in Diels-Alder reactions, which are fundamental in creating cyclic compounds from simple precursors .
Material Science
The compound has been explored for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this compound may be used as a component in OLEDs, contributing to the development of efficient light-emitting materials .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant anticancer activity against human breast cancer cells. The results indicated that the compound induced apoptosis through a mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer agents.
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, researchers utilized this compound as a starting material to create a series of novel heterocyclic compounds. The process involved several steps including Michael addition and cyclization reactions, resulting in compounds with enhanced biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
Chalcones are structurally diverse, with substituents on the aryl rings dictating their physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Electron Effects: The title compound’s 3-nitro group enhances electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) . Methoxy groups increase solubility compared to non-polar substituents (e.g., methyl or phenyl) .
Crystallographic and Molecular Interactions
- The title compound’s crystal lattice () shows C–H···O hydrogen bonds (2.69–2.86 Å) and π-π stacking (3.6 Å interplanar distance), whereas 4-nitro analogs () exhibit weaker interactions due to less favorable nitro positioning.
- Derivatives with bulkier substituents (e.g., naphthyl in ) display distorted geometries, reducing packing efficiency .
Pharmacokinetics
- Methoxy-rich derivatives () demonstrate prolonged half-lives due to increased metabolic stability, whereas nitro groups may accelerate hepatic clearance via reductase activity .
Preparation Methods
Claisen-Schmidt Condensation: The Primary Synthetic Pathway
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing chalcones, including (2E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of an acetophenone derivative with a benzaldehyde derivative, followed by dehydration to form the α,β-unsaturated ketone.
Reaction Mechanism and Intermediate Formation
The reaction initiates with the deprotonation of 3-nitroacetophenone (1 ) by a strong base (e.g., NaOH or KOH) to form an enolate ion, which nucleophilically attacks 2,5-dimethoxybenzaldehyde (2 ). This results in a β-hydroxy ketone intermediate (3 ), which undergoes dehydration to yield the target chalcone (4 ) (Scheme 1).
Scheme 1:
$$ \text{3-Nitroacetophenone} + \text{2,5-Dimethoxybenzaldehyde} \xrightarrow{\text{Base}} \text{β-Hydroxy Ketone} \xrightarrow{-H_2O} \text{(2E)-Chalcone} $$
Nuclear magnetic resonance (NMR) studies have demonstrated that the intermediate β-hydroxy ketone forms rapidly under basic conditions but dehydrates slowly at room temperature. Elevated temperatures (e.g., refluxing ethanol) or ultrasonic irradiation accelerate dehydration, improving overall reaction efficiency.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent profoundly impacts reaction yield and purity:
Basic Catalysts
Sodium hydroxide (40% aqueous) in ethanol is the most common system, achieving yields of 70–85% for analogous nitro-substituted chalcones. Potassium hydroxide in methanol has also been reported to yield 93–97% for methoxy-substituted derivatives. However, the nitro group’s electron-withdrawing nature can slow enolate formation, necessitating extended reaction times (8–12 hours).
Acidic Catalysts
Boron trifluoride etherate (BF₃·Et₂O) offers an alternative pathway, particularly for sterically hindered substrates. In one study, BF₃ catalysis improved yields from 32% (with KOH) to 90% for a related chalcone. However, this method requires anhydrous conditions and precise temperature control (0–5°C).
Solvent Selection
Polar protic solvents like ethanol and methanol are preferred for their ability to stabilize ionic intermediates. A comparative study showed that ethanol outperforms methanol in reactions involving nitroaryl substrates, likely due to its lower polarity reducing side reactions.
Ultrasonic Irradiation-Assisted Synthesis
Ultrasound irradiation (20–40 kHz) significantly enhances reaction rates by promoting cavitation, which increases molecular collisions. For example, a nitrochalcone analog synthesized under ultrasound achieved an 84% yield in 30 minutes, compared to 59% via conventional heating over 4 hours. This method is particularly advantageous for maintaining the stereoselectivity of the (E)-isomer.
Synthetic Protocols and Yield Data
Below are detailed protocols for synthesizing this compound, derived from analogous reactions in the literature:
Conventional Base-Catalyzed Method
Procedure:
- Dissolve 3-nitroacetophenone (1.65 g, 10 mmol) and 2,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 30 mL of ethanol.
- Add 10 mL of 40% NaOH dropwise with stirring at 0–5°C.
- Warm to room temperature and stir for 8 hours.
- Quench with ice-cold 1M HCl, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify by recrystallization from ethanol.
Ultrasound-Assisted Synthesis
Procedure:
- Mix reactants as above in a 50 mL round-bottom flask.
- Subject to ultrasonic irradiation (35 kHz) at 50°C for 45 minutes.
- Work up as in Section 3.1.
Challenges and Side Reactions
Steric and Electronic Effects
The meta-nitro group on the acetophenone ring introduces steric hindrance and electronic deactivation, slowing enolate formation. This can lead to incomplete conversion, necessitating excess base or prolonged reaction times. Competing aldol side reactions are minimized by using a 1:1 molar ratio of reactants.
Characterization and Analytical Data
Successful synthesis is confirmed by spectroscopic methods:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(2,5-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 3-nitroacetophenone) and an aldehyde (e.g., 2,5-dimethoxybenzaldehyde) under basic conditions (e.g., NaOH/ethanol). Optimization includes:
- Catalyst selection : Use phase-transfer catalysts or ionic liquids to enhance yield .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
- Key Evidence : Similar chalcone derivatives synthesized via this method show >80% yields under optimized conditions .
Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : Focus on ¹H/¹³C NMR to confirm the α,β-unsaturated ketone backbone (δ ~7.5–8.5 ppm for enone protons) and substituent positions (e.g., methoxy groups at δ ~3.8 ppm) .
- IR : Identify C=O stretching (~1650–1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1350–1550 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure.
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Purity >98% is recommended for biological assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Prioritize binding affinity (ΔG) and hydrogen-bonding patterns .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing NO₂ vs. electron-donating OCH₃) across analogs. For example, 3-nitrophenyl derivatives often enhance cytotoxicity .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. permeability correlations).
Q. What crystallographic insights can guide the design of derivatives with enhanced properties?
- Methodological Answer :
- Single-crystal X-ray diffraction : Determine dihedral angles between aromatic rings and planarity of the enone system. For example, a planar conformation enhances π-π stacking with DNA .
- Packing analysis : Identify intermolecular interactions (e.g., C–H···O) that influence solubility and melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
